Tetradecylbenzene

Physical chemistry Material science Formulation

Tetradecylbenzene (1-phenyltetradecane) is a C20 linear alkylbenzene (LAB) with a 14-carbon alkyl chain. It is a colorless to light yellow liquid with a mild odor, insoluble in water but floating on it.

Molecular Formula C20H34
Molecular Weight 274.5 g/mol
CAS No. 1459-10-5
Cat. No. B074307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecylbenzene
CAS1459-10-5
Molecular FormulaC20H34
Molecular Weight274.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC1=CC=CC=C1
InChIInChI=1S/C20H34/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3
InChIKeyJZALLXAUNPOCEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradecylbenzene (CAS 1459-10-5) for Surfactant Research & Industrial Formulations


Tetradecylbenzene (1-phenyltetradecane) is a C20 linear alkylbenzene (LAB) with a 14-carbon alkyl chain. It is a colorless to light yellow liquid with a mild odor, insoluble in water but floating on it [1]. This compound is a fundamental hydrophobic precursor and model compound for synthesizing anionic surfactants, particularly tetradecylbenzene sulfonate (C14 LAS), which are extensively used in detergent formulations and enhanced oil recovery (EOR) applications . The precise chain length and the position of the phenyl ring confer specific physicochemical properties, making it a key subject in structure-property relationship studies of surfactants.

Why Tetradecylbenzene Cannot Be Directly Substituted with Other Linear Alkylbenzenes


Linear alkylbenzenes (LABs) are not a monolithic class of interchangeable compounds; even a two-carbon difference in the alkyl chain (e.g., dodecylbenzene vs. tetradecylbenzene) leads to quantifiable shifts in key performance parameters like critical micelle concentration (CMC), interfacial tension (IFT), and biodegradation kinetics [1]. In industrial processes such as enhanced oil recovery, the optimal performance of the sulfonated derivative is highly sensitive to the parent hydrocarbon's chain length, directly impacting oil recovery efficiency [2]. Furthermore, in environmental fate studies, the specific homolog determines the compound's interaction with biomass and its ultimate effect on processes like anaerobic digestion, where tetradecylbenzene sulfonate acts as an enhancer while shorter-chain analogs are inhibitory [3].

Quantitative Differentiation of Tetradecylbenzene vs. Comparable Linear Alkylbenzenes


Melting Point and Physical State Differentiation

Tetradecylbenzene (C20) exhibits a significantly higher melting point (16.1 °C) compared to its shorter-chain analog dodecylbenzene (C12, mp -7 °C) [1]. This 23 °C increase directly impacts its physical state at typical laboratory and mild industrial temperatures, transitioning from a clear liquid to a potentially solid or semi-solid form near 16 °C. This difference is critical for formulation stability and handling, especially in applications requiring a liquid state at room temperature without additional heating [2].

Physical chemistry Material science Formulation

Surface Tension as a Pure Hydrocarbon

As a pure hydrocarbon, tetradecylbenzene's surface tension provides a baseline for its interfacial behavior before functionalization. Its surface tension is measured at 3.2881×10⁻² N/m at 289.15 K [1]. While direct comparative data for pure dodecylbenzene under identical conditions is limited in primary literature, the value for tetradecylbenzene is consistent with its higher molecular weight and stronger intermolecular forces compared to shorter-chain alkylbenzenes. This property is a fundamental input for predicting its performance in mixtures and emulsions.

Surface science Physical chemistry Formulation

Enhanced Biogas Production in Anaerobic Digestion

In anaerobic digestion studies, the sulfonate derivative of tetradecylbenzene (C14 LAS) was found to enhance biogas production, in stark contrast to shorter-chain homologs which inhibit the process. Specifically, the addition of tetradecylbenzene sulfonate increased biogas yield, while decylbenzene sulfonate (C10 LAS) and dodecylbenzene sulfonate (C12 LAS) reduced biogas production [1]. This effect is attributed to the increased hydrophobicity of the C14 chain, which appears to increase the bioavailability of sorbed organic compounds in the sludge.

Environmental science Wastewater treatment Biotechnology

Interfacial Tension Dynamics in Enhanced Oil Recovery (EOR)

In EOR applications, the kinetics of interfacial tension (IFT) reduction are crucial. A study comparing alkylbenzene sulfonates of varying chain lengths found that the tetradecylbenzene sulfonate (C14) and hexadecylbenzene sulfonate (C16) systems reduced oil-water interfacial tension to a minimum value very rapidly. However, they were also characterized by a quick rebound of the IFT [1]. In contrast, the octadecylbenzene sulfonate (C18) system reduced IFT more slowly but maintained a stable, low value [1]. This demonstrates that C14 is not simply an intermediate between C12 and C18 but offers a distinct dynamic profile suitable for specific reservoir flooding strategies.

Enhanced oil recovery Petroleum engineering Surfactant chemistry

Impact of Alkyl Chain Length on Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of surfactants that governs their efficiency. A study on alkyldimethylbenzylammonium chlorides, which share the same alkyl tail as LABs, demonstrated that the CMC decreases as the chain length increases from C12 (dodecyl) to C16 (hexadecyl) [1]. While direct CMC data for pure sodium tetradecylbenzene sulfonate is less common in public literature, this class-level trend is robustly established and indicates that a C14 tail (tetradecyl) will have a CMC intermediate between C12 and C16, offering a tunable balance between surface activity and solubility.

Surfactant chemistry Physical chemistry Colloid science

Isomeric Control for Tunable Self-Assembly and Surface Activity

Unlike shorter-chain LABs where isomeric variation may be limited, tetradecylbenzene's longer chain allows for a broad range of phenyl substitution positions, each yielding sulfonate surfactants with distinct properties. A systematic study of tetradecylbenzene sulfonate isomers revealed that as the benzene group moves from the end toward the center of the C14 chain, the critical micelle concentration increases, and the surface tension at the CMC decreases [1]. Furthermore, the self-assembly structure in aqueous solution shifts from micelles to vesicles, and then to lamellar bilayers, demonstrating that the parent hydrocarbon's isomeric purity is a key lever for designing surfactants with specific phase behaviors [1].

Surfactant chemistry Nanostructure engineering Material science

Recommended Applications for Tetradecylbenzene Based on Quantitative Evidence


Surfactant Precursor for Enhanced Oil Recovery (EOR) Formulations

Tetradecylbenzene is the ideal precursor for synthesizing surfactants for enhanced oil recovery (EOR) processes where rapid initial reduction of interfacial tension is required. As demonstrated in comparative kinetic studies, the sulfonated derivative (C14 LAS) achieves a minimum oil-water interfacial tension faster than the C18 analog [1]. This rapid action is critical for mobilizing oil in reservoirs with fast fluid velocities or where a quick 'pulse' of low IFT is more effective than a sustained low tension. While the IFT may rebound quickly, this behavior can be exploited in cyclic injection strategies.

Model Compound for Fundamental Surfactant Structure-Property Studies

The long C14 chain of tetradecylbenzene provides a unique platform for investigating the effects of isomeric purity on surfactant self-assembly. Researchers can use specific isomers of tetradecylbenzene to synthesize sulfonates that form predictable nanostructures, from micelles to vesicles and lamellar bilayers, simply by controlling the position of the phenyl group on the alkyl chain [2]. This level of structural control is more pronounced than with shorter-chain LABs and is invaluable for studies in colloid science, drug delivery, and the synthesis of templated materials.

Environmental Fate Studies and Anaerobic Digestion Research

For environmental scientists and engineers, tetradecylbenzene sulfonate serves as a critical positive control in anaerobic biodegradation studies. Its ability to enhance biogas production, unlike its shorter-chain counterparts which are inhibitory, makes it an essential tool for understanding the complex interactions between surfactant structure, microbial communities, and organic pollutant bioavailability in wastewater treatment and soil remediation [3]. Procurement of this specific homolog is therefore necessary for reproducible and meaningful experimental results in this field.

Specialty Detergent and Industrial Cleaner Formulations

When formulating detergents or industrial cleaners for lower-temperature applications, tetradecylbenzene's higher melting point (16.1 °C) compared to dodecylbenzene (-7 °C) must be considered [4]. Formulations based on tetradecylbenzene sulfonate may be preferred when a more hydrophobic, lower CMC surfactant is desired, offering superior detergency against oily soils. The precise selection of the C14 homolog allows formulators to fine-tune the hydrophile-lipophile balance (HLB) and performance profile beyond what is achievable with standard C10-C13 LAS mixtures.

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